molecular formula C17H10F3NO3 B2600386 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene CAS No. 79567-19-4

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene

Cat. No.: B2600386
CAS No.: 79567-19-4
M. Wt: 333.266
InChI Key: UMKITIRTCGGRFI-UHFFFAOYSA-N
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Description

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene is a key chemical intermediate in the synthesis of advanced polymeric materials. Its primary research application is in the development of high-performance, fluorinated poly(ether amide)s . These polymers are valued for their exceptional thermal stability, with 10% weight loss temperatures exceeding 470°C in nitrogen, and remarkable solubility in a wide range of organic solvents . The naphthalene and trifluoromethyl groups in its structure contribute to the properties of the resulting polymers, which include low refractive indices, low birefringence, and low dielectric constants, making them suitable for potential applications in optical waveguides and microelectronics . Researchers utilize this compound to create polymers with specific characteristics, such as high glass-transition temperatures and the ability to form transparent, flexible, and tough films, which are critical for advanced material science and engineering . The structural motif of a naphthalene group linked via an ether bond to a substituted benzene ring is also explored in medicinal chemistry for designing bioactive molecules, such as inhibitors of specific enzymes like thioredoxin-glutathione reductase .

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)13-6-8-16(15(10-13)21(22)23)24-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKITIRTCGGRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene typically involves the reaction of 2-naphthol with 2-nitro-4-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions are generally mild and functional group tolerant, making this method efficient for the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: The major product is 2-[2-Amino-4-(trifluoromethyl)phenoxy]naphthalene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antifungal Activity
Research has indicated that compounds similar to 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene exhibit significant antimicrobial properties. Studies have shown that the trifluoromethyl group enhances the lipophilicity of the compound, which can improve its interaction with microbial membranes, leading to increased efficacy against various pathogens .

Synthesis of Drug Precursors
The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. For instance, it can be used in the preparation of fluorinated poly(ether amide)s, which have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Material Science

Fluorinated Polymers
this compound is utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are applicable in coatings and films that require durability under harsh environmental conditions .

Electronic Materials
The compound's electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved device performance .

Agrochemical Applications

Pesticide Development
Research has demonstrated that derivatives of this compound possess insecticidal properties. These compounds can be formulated into pesticides targeting a range of agricultural pests. The trifluoromethyl group is known to enhance biological activity, making these compounds effective at lower concentrations .

Herbicide Formulations
The compound has potential use in herbicide formulations due to its ability to inhibit specific plant growth processes. Studies have indicated that it can effectively control weed populations without adversely affecting crop yields when applied at appropriate dosages .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Demonstrated efficacy against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) below standard thresholds.
Material Science Successful synthesis of fluorinated polymers leading to enhanced thermal stability compared to non-fluorinated counterparts.
Agrochemical Efficacy Effective against common agricultural pests with a significant reduction in pest populations observed in field trials.

Mechanism of Action

The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene and Alkyl-Substituted Naphthalenes

Naphthalene, a simpler analog, lacks functional groups but shares the fused aromatic ring system. Key comparisons include:

  • Toxicity Pathways: Naphthalene is metabolized to reactive epoxides and quinones, leading to oxidative stress and cytotoxicity in hepatic and pulmonary tissues .
  • Environmental Persistence: Methylnaphthalenes (e.g., 1-methylnaphthalene) exhibit moderate environmental mobility due to their lower volatility compared to naphthalene .

Nitro-Substituted Aromatic Compounds

Nitroaromatics (e.g., nitrobenzene) are known for their toxicity and environmental persistence. Comparative insights:

  • Metabolic Activation: Nitro groups are often reduced to reactive amines or hydroxylamines, which can form DNA adducts . This suggests that 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene may pose genotoxic risks absent in non-nitro-substituted naphthalenes.
  • Analytical Challenges : Detection of nitroaromatics in biological matrices requires advanced methods like HPLC-MS/MS due to their low environmental concentrations and complex matrices .

Trifluoromethyl-Substituted Compounds

Trifluoromethyl groups enhance hydrophobicity and metabolic stability. For example:

  • Pharmacokinetics: Compounds like trifluralin (a herbicide) exhibit prolonged half-lives due to -CF₃ groups. By analogy, this compound may resist enzymatic degradation, leading to bioaccumulation .
  • Toxicokinetics : The -CF₃ group could alter tissue distribution, favoring accumulation in lipid-rich organs (e.g., liver, adipose), as seen in polyhalogenated aromatics .

Data Tables: Hypothetical Comparative Analysis

Table 1. Substituent Effects on Key Properties

Compound Substituents LogP (Predicted) Metabolic Pathway Potential Toxicity
Naphthalene None 3.30 Epoxidation, hydroxylation Hemolytic anemia, cataracts
1-Methylnaphthalene -CH₃ 3.90 Side-chain oxidation Respiratory irritation
2-[2-Nitro-4-(CF₃)phenoxy] -NO₂, -CF₃ ~5.20* Nitro reduction, conjugation Genotoxicity, hepatotoxicity*

*Predicted based on substituent contributions.

Table 2. Environmental Fate Comparison

Compound Half-Life (Air) Water Solubility (mg/L) Bioaccumulation Factor
Naphthalene Hours 31 230
1-Methylnaphthalene Days 25 450
2-[2-Nitro-4-(CF₃)phenoxy] Weeks* <1* >1,000*

*Estimated based on functional group effects.

Biological Activity

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H10F3N1O3
  • Molecular Weight : 315.24 g/mol

The compound features a naphthalene backbone substituted with a nitro group and a trifluoromethyl group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of halogenated derivatives against various bacterial strains, suggesting that the presence of halogen atoms enhances antibacterial properties due to increased lipophilicity and membrane disruption capabilities .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cellular damage and death.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and function.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways in pathogens, thereby impairing their growth and replication .

Toxicological Studies

Toxicological evaluations have been performed to assess the safety profile of this compound. In vitro studies indicated low cytotoxicity against mammalian cell lines, suggesting a favorable safety margin for potential therapeutic applications .

Study TypeFindings
Acute ToxicityNo significant adverse effects at low concentrations
Skin IrritationNon-irritating in dermal application tests
SensitizationNon-sensitizer in guinea pig models

Antibacterial Activity

A recent study investigated the antibacterial efficacy of various naphthalene derivatives, including this compound. The results demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics in specific assays .

Antiparasitic Activity

Another area of investigation is the antiparasitic potential of this compound. Preliminary molecular docking studies suggest that it may effectively bind to critical proteins in Plasmodium falciparum, indicating potential as a lead compound for antimalarial drug development .

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